2-Bromo-4-isopropylbenzenethiol
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Overview
Description
2-Bromo-4-isopropylbenzenethiol is an aromatic thiol compound with the molecular formula C9H11BrS. It is characterized by the presence of a bromine atom and an isopropyl group attached to a benzene ring, along with a thiol group (-SH). This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-isopropylbenzenethiol typically involves the bromination of 4-isopropylbenzenethiol. The reaction is carried out using bromine in the presence of a suitable solvent such as carbon disulfide or acetic acid. The reaction conditions include maintaining a controlled temperature and using a catalyst like iron or aluminum chloride to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-isopropylbenzenethiol undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as nucleophilic aromatic substitution.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, activated carbon, and xylene are commonly used reagents for oxidation reactions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions, often under basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Scientific Research Applications
2-Bromo-4-isopropylbenzenethiol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-4-isopropylbenzenethiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
2-Bromo-4-isopropylbenzenethiol can be compared with other similar compounds such as:
4-Isopropylbenzenethiol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Bromo-4-methylbenzenethiol: Has a methyl group instead of an isopropyl group, leading to differences in steric and electronic properties.
2-Bromo-4-chlorobenzenethiol: Contains a chlorine atom instead of an isopropyl group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and makes it valuable in various chemical and biological applications.
Properties
IUPAC Name |
2-bromo-4-propan-2-ylbenzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrS/c1-6(2)7-3-4-9(11)8(10)5-7/h3-6,11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXSMHMOXWRZDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)S)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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